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Compound of Interest

1-(2-Hydroxyphenyl)-2-
Compound Name:
phenylethanone

Cat. No.: B1330380

An In-depth Technical Guide to the Infrared Spectroscopy Functional Group Analysis of 1-(2-
Hydroxyphenyl)-2-phenylethanone

Introduction

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups
within a molecule.[1] By passing infrared radiation through a sample, specific molecular bonds
absorb energy at characteristic frequencies, causing them to vibrate.[2] This absorption pattern,
when plotted as a spectrum, provides a unique molecular fingerprint. This guide provides a
detailed analysis of the expected Fourier Transform Infrared (FTIR) spectrum for 1-(2-
Hydroxyphenyl)-2-phenylethanone (also known as 2-hydroxydeoxybenzoin), a molecule
featuring hydroxyl, ketone, and aromatic functionalities. This document is intended for
researchers, scientists, and professionals in drug development who utilize spectroscopic
techniques for molecular characterization.

The structure of 1-(2-Hydroxyphenyl)-2-phenylethanone contains several key functional
groups that give rise to distinct absorption bands in an IR spectrum. The analysis focuses on
identifying the characteristic peaks for the hydroxyl group, the carbonyl group of the ketone,
and the aromatic rings. The proximity of the hydroxyl and carbonyl groups allows for potential
intramolecular hydrogen bonding, which can influence the position and shape of their
respective absorption bands.
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Molecular Structure of 1-(2-Hydroxyphenyl)-2-phenylethanone

Molecular Structure of 1-(2-Hydroxyphenyl)-2-phenylethanone

Click to download full resolution via product page

Caption: Molecular structure highlighting key functional groups.

Experimental Protocol: KBr Pellet Method for Solid
Samples

A common and effective method for acquiring the IR spectrum of a solid organic compound like
1-(2-Hydroxyphenyl)-2-phenylethanone is the potassium bromide (KBr) pellet technique.

Materials:
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1-(2-Hydroxyphenyl)-2-phenylethanone sample (1-2 mg)

FTIR-grade Potassium Bromide (KBr), anhydrous (approx. 200 mg)

Agate mortar and pestle

Hydraulic press with pellet-forming die

FTIR spectrometer

Procedure:

Drying: Gently heat the KBr powder in an oven at ~110°C for 2-3 hours to remove any
adsorbed water, which has a strong, broad O-H absorption that can interfere with the
spectrum. Cool in a desiccator.

Grinding: Place approximately 200 mg of the dried KBr into a clean agate mortar. Add 1-2
mg of the solid sample.

Mixing & Homogenizing: Grind the mixture thoroughly with the pestle for several minutes.
The goal is to reduce the particle size of the sample and disperse it uniformly throughout the
KBr matrix. The final mixture should have a fine, consistent, powder-like appearance.

Pellet Formation: Transfer a portion of the powdered mixture into the pellet-forming die.
Assemble the die and place it in the hydraulic press.

Pressing: Apply pressure (typically 7-10 tons) for several minutes. This will cause the KBr to
fuse into a thin, transparent, or translucent disc (the pellet).

Spectrum Acquisition: Carefully remove the KBr pellet from the die and place it in the sample
holder of the FTIR spectrometer.

Analysis: Record the spectrum, typically by scanning from 4000 cm~* to 400 cm~1. A
background spectrum of the empty sample compartment should be recorded first and
automatically subtracted from the sample spectrum by the instrument's software.

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b1330380?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1330380?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Data Presentation: Characteristic Infrared
Absorption Bands

The following table summarizes the expected IR absorption frequencies for the principal

functional groups present in 1-(2-Hydroxyphenyl)-2-phenylethanone.

Functional Group

Bond Vibration

Expected
Absorption Range

Peak Intensity &
Characteristics

(cm™)
) O-H stretch (H-
Phenolic Hydroxyl 3200 - 3550 Strong, Broad
bonded)
) Medium to Weak,
Aromatic C-H C-H stretch 3000 - 3100
Sharp
Aliphatic C-H C-H stretch (in -CHz-) 2850 - 2960 Medium
Ketone Carbonyl C=0 stretch 1665 - 1710 Strong, Sharp
) o Medium to Weak
Aromatic C=C C=C stretch (in-ring) 1450 - 1600 )
(multiple bands)
Phenolic C-O C-O stretch 1200 - 1320 Strong
Aromatic C-H Bend C-H out-of-plane bend 675 - 900 Strong

Spectral Interpretation

e Hydroxyl (-OH) Region: A prominent, broad absorption band is expected in the 3200-3550

cm~1 range due to the O-H stretching vibration of the phenolic group.[3][4] Its broadness is a

result of intermolecular and potentially strong intramolecular hydrogen bonding with the

adjacent carbonyl oxygen.

e C-H Stretching Region: Two distinct sets of peaks are anticipated around 3000 cm~1.

Absorptions appearing just above 3000 cm~* (3000-3100 cm~1) are characteristic of C-H

stretching in the aromatic rings.[5] Peaks just below 3000 cm~1 (2850-2960 cm™1)

correspond to the C-H stretching of the methylene (-CHz-) group.[6]
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e Carbonyl (C=0) Region: A very strong and sharp absorption peak is the hallmark of the
carbonyl group.[6] For a typical aliphatic ketone, this peak appears around 1715 cm~1.[2]
However, in 1-(2-Hydroxyphenyl)-2-phenylethanone, the carbonyl group is conjugated
with the phenyl ring, which delocalizes the pi electrons and weakens the C=0 bond, shifting
the absorption to a lower frequency, typically around 1685-1710 cm~1.[7][8] Intramolecular
hydrogen bonding with the ortho-hydroxyl group can further lower this frequency.

e Aromatic Region: The presence of the two phenyl rings will give rise to several medium-
intensity peaks in the 1450-1600 cm~1 region due to C=C in-ring stretching vibrations.[9]
Additionally, strong bands in the 900-675 cm~1 range result from C-H out-of-plane bending,
and the pattern of these peaks can sometimes be used to infer the substitution pattern on
the aromatic rings.[5]

e Fingerprint Region: The region from approximately 1400 cm~* to 600 cm~?* is known as the
fingerprint region and contains a complex pattern of absorptions. Within this region, a strong
band for the phenolic C-O stretch is expected between 1200 and 1320 cm~1.[4][10]

Logical Workflow for IR Analysis

The following diagram illustrates the systematic workflow for conducting a functional group
analysis using FTIR spectroscopy.
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Caption: Workflow for FTIR functional group analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [infrared spectroscopy functional group analysis of 1-(2-
Hydroxyphenyl)-2-phenylethanone]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1330380#infrared-spectroscopy-functional-group-
analysis-of-1-2-hydroxyphenyl-2-phenylethanone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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